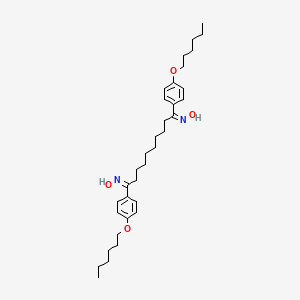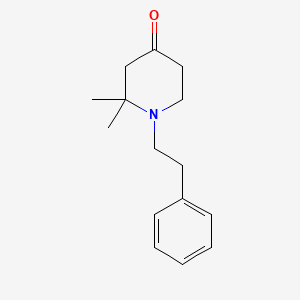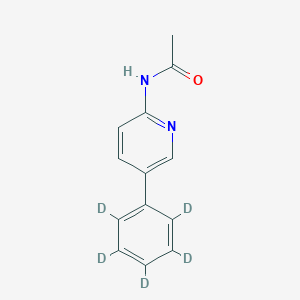![molecular formula C48H75N3O6 B14343461 2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) CAS No. 102330-64-3](/img/structure/B14343461.png)
2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three oxy groups, each linked to an N,N-dicyclohexylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) typically involves multi-step organic reactions. One common method starts with the functionalization of benzene to introduce the oxy groups. This can be achieved through electrophilic aromatic substitution reactions. The subsequent steps involve the attachment of N,N-dicyclohexylacetamide groups through nucleophilic substitution reactions, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the amide groups, potentially converting them to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
Wirkmechanismus
The mechanism of action of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The benzene ring and amide groups play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,2’'-[Benzene-1,3,5-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
- 2,2’,2’'-[Benzene-1,2,4-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
- 2,2’,2’'-[Benzene-1,3,4-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
Uniqueness
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) is unique due to the specific positioning of the oxy groups on the benzene ring, which influences its chemical reactivity and interaction with other molecules. This structural arrangement can lead to distinct properties and applications compared to its isomers.
Eigenschaften
CAS-Nummer |
102330-64-3 |
|---|---|
Molekularformel |
C48H75N3O6 |
Molekulargewicht |
790.1 g/mol |
IUPAC-Name |
2-[2,3-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]-N,N-dicyclohexylacetamide |
InChI |
InChI=1S/C48H75N3O6/c52-45(49(37-20-7-1-8-21-37)38-22-9-2-10-23-38)34-55-43-32-19-33-44(56-35-46(53)50(39-24-11-3-12-25-39)40-26-13-4-14-27-40)48(43)57-36-47(54)51(41-28-15-5-16-29-41)42-30-17-6-18-31-42/h19,32-33,37-42H,1-18,20-31,34-36H2 |
InChI-Schlüssel |
VWJSQGHZPVGZCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=C(C(=CC=C3)OCC(=O)N(C4CCCCC4)C5CCCCC5)OCC(=O)N(C6CCCCC6)C7CCCCC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)


![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)
![4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14343403.png)


![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)






